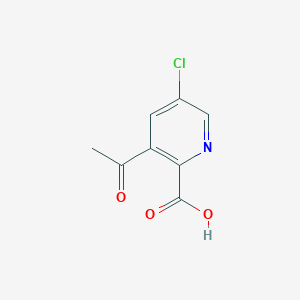

3-Acetyl-5-chloropicolinic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-acetyl-5-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-4(11)6-2-5(9)3-10-7(6)8(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPIHVZKYLUSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Pyridine Chemistry

3-Acetyl-5-chloropicolinic acid is structurally a member of the substituted pyridine (B92270) family. Pyridine, a six-membered aromatic ring containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This is due to its presence in a vast number of biologically active compounds, including natural products like vitamins (niacin and vitamin B6) and alkaloids, as well as thousands of synthetic pharmaceuticals. rsc.orgresearchgate.net

The introduction of substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its basicity, polarity, solubility, and ability to form hydrogen bonds. rsc.org These modifications are crucial for tuning the molecule's interaction with biological targets. In the case of this compound, the pyridine ring is adorned with three key functional groups: a carboxylic acid at the 2-position (making it a picolinic acid), an acetyl group at the 3-position, and a chlorine atom at the 5-position. This specific arrangement of substituents provides a unique electronic and steric profile, making it a distinct entity within the broader class of substituted pyridines.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The structural features of 3-Acetyl-5-chloropicolinic acid make it a valuable compound in both the synthesis of more complex molecules and as a potential bioactive agent itself.

Picolinic acid and its derivatives are versatile building blocks in organic synthesis. chempanda.com They serve as precursors for a wide array of more complex molecules, including pharmaceuticals and herbicides. nih.govpatsnap.com The synthesis of substituted picolinic acids often involves multi-step processes, which can include diazotization reactions on aminopyridines followed by substitution, or the oxidation and hydrolysis of appropriately substituted pyridine (B92270) precursors. chempanda.compatsnap.com For instance, the synthesis of a related compound, 3-chloro-5-bromo-2-picolinic acid, can be achieved from 3-aminopyridine (B143674) through a sequence of reactions. patsnap.com Similarly, the creation of an acetyl group on a pyridine ring can be accomplished through various acylation methods. google.com These established synthetic strategies provide a framework for the potential production of this compound.

In medicinal chemistry, the pyridine scaffold is a cornerstone of drug discovery, and its derivatives have shown a wide spectrum of biological activities. researchgate.netijsat.org Picolinic acid derivatives, in particular, have been investigated for numerous therapeutic applications. Research has demonstrated their potential as anticancer, anti-angiogenic, and hypotensive agents. pensoft.netgoogle.comgoogle.com The specific substituents on this compound are known to contribute significantly to biological activity:

Chlorine: The inclusion of chlorine atoms is a common strategy in drug design. Over 250 FDA-approved drugs contain chlorine, and its presence can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov

Acetyl Group: The acetyl moiety is present in many biologically active compounds and can participate in key binding interactions with enzymes and receptors. researchgate.netnih.gov

Carboxylic Acid: The picolinic acid motif itself is a known chelating agent and can interact with various biological targets, including metalloenzymes. pensoft.net

Given the known bioactivity of related substituted picolinates, this compound is a promising candidate for screening in various disease models, particularly in oncology and for the development of new herbicides. nih.govpensoft.net

Table 1: Physicochemical Properties of Structurally Related Picolinic Acid Derivatives This table presents data for structurally similar compounds to provide context for the anticipated properties of this compound, for which specific experimental data is not widely available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Picolinic Acid | 98-98-6 | C₆H₅NO₂ | 123.11 | Parent picolinic acid structure. mdpi.com |

| 3-Chloropicolinic acid | 57266-69-0 | C₆H₄ClNO₂ | 157.55 | Chlorine at C3-position. chempanda.com |

| 3-Amino-5-chloropicolinic acid | 53636-68-3 | C₆H₅ClN₂O₂ | 172.57 | Amino at C3, Chlorine at C5. bldpharm.com |

| 3-Acetylpyridine (B27631) | 350-03-8 | C₇H₇NO | 121.14 | Lacks carboxylic acid and chlorine; features acetyl group at C3. prepchem.com |

| 3-Acetyl-1H-pyrazole-5-carboxylic acid | 1297537-45-1 | C₆H₆N₂O₃ | 154.12 | Features acetyl and carboxylic acid groups on a pyrazole (B372694) ring instead of pyridine. nih.gov |

Research Trajectory and Future Directions for 3 Acetyl 5 Chloropicolinic Acid

The future of research on 3-Acetyl-5-chloropicolinic acid and related compounds is bright, with several promising avenues for exploration. The ongoing search for new pharmaceuticals and agrochemicals ensures that novel substituted pyridines will remain a focus of intensive investigation. researchgate.netnih.govijsat.org

A primary direction will be the comprehensive evaluation of its biological activity. Based on the known properties of its constituent parts, future studies will likely focus on its potential as an anticancer agent, an enzyme inhibitor, or a novel herbicide. nih.govijsat.orgnih.gov For example, new picolinic acid derivatives are being actively designed and synthesized to target specific enzymes like EGFR kinase in cancer cells. pensoft.net

Furthermore, the compound can serve as a lead structure for the development of more potent and selective analogues. Medicinal chemists can systematically modify the acetyl and chloro substituents or introduce new functional groups to the pyridine (B92270) ring to conduct structure-activity relationship (SAR) studies. nih.gov This process is essential for optimizing the compound's efficacy and reducing potential off-target effects. The development of efficient, scalable, and environmentally friendly synthetic routes to access these types of highly substituted pyridines will also continue to be a significant area of research. researchgate.net The adaptability of the pyridine scaffold suggests that molecules like this compound will be instrumental in the discovery of next-generation therapies and advanced chemical products. nih.govrsc.org

Synthetic Routes to a Key Chemical Intermediate: this compound

The synthesis of this compound, a significant building block in the chemical industry, is achieved through precise and controlled chemical reactions. The primary focus of synthetic methodologies is the accurate placement of an acetyl group onto the 5-chloropicolinic acid framework. This article explores the key organometallic-mediated and related synthetic strategies for producing this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 3 Acetyl 5 Chloropicolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For 3-Acetyl-5-chloropicolinic acid, both ¹H and ¹³C NMR would provide definitive evidence for its constitution.

In the ¹H NMR spectrum, the two protons on the pyridine (B92270) ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C-4 position would likely appear as a doublet, coupled to the proton at the C-6 position. Similarly, the C-6 proton would also be a doublet. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine, acetyl, and carboxylic acid substituents. The methyl protons of the acetyl group would present as a singlet, typically in the range of 2.5-2.7 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift, often above 13 ppm.

In the ¹³C NMR spectrum, eight distinct signals would be anticipated, corresponding to each unique carbon atom in the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups would have the largest chemical shifts, typically exceeding 165 ppm. The chemical shifts of the five carbons in the pyridine ring would be influenced by their position relative to the nitrogen atom and the various substituents. For instance, carbons adjacent to the nitrogen or bonded to electronegative atoms like chlorine would be shifted downfield. Data from related compounds like 3-acetylpyridine (B27631) can provide reference points for these assignments. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | 8.3 - 8.5 (d) | 138 - 142 |

| Pyridine H-6 | 8.8 - 9.0 (d) | 150 - 154 |

| -COOH | >13 (br s) | 165 - 170 |

| -C(O)CH₃ | 2.6 - 2.8 (s) | 195 - 200 (C=O), 25 - 30 (CH₃) |

| Pyridine C-2 | - | 152 - 156 |

| Pyridine C-3 | - | 135 - 139 |

| Pyridine C-5 | - | 130 - 134 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₈H₆ClNO₃, giving it a monoisotopic molecular weight of approximately 199.00 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo predictable fragmentation. Common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group, while ketones often cleave at the acyl bond. ekb.eg The fragmentation of acyl compounds can also involve the neutral loss of a fragment corresponding to the acyl group. researchgate.net

Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment ion at [M-17]⁺.

Loss of the carboxyl group (•COOH) , leading to a fragment at [M-45]⁺.

Loss of the acetyl group (•COCH₃) via cleavage of the C-C bond, giving a fragment at [M-43]⁺.

Alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at [M-15]⁺.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 199/201 | [C₈H₆ClNO₃]⁺ | Molecular Ion (M⁺) |

| 184/186 | [C₈H₅ClNO₂]⁺ | Loss of •CH₃ |

| 182/184 | [C₈H₅ClNO₂]⁺ | Loss of •OH |

| 156/158 | [C₇H₅ClNO]⁺ | Loss of •COCH₃ |

| 154/156 | [C₇H₃ClNO]⁺ | Loss of •COOH |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including molecular conformation and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from related structures. The pyridine ring itself is expected to be essentially planar. The carboxylic acid group and the acetyl group, being substituents on this ring, will have specific torsional angles relative to the plane of the ring. These angles are determined by a balance of steric hindrance and electronic effects.

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions. rsc.org The most significant of these is expected to be hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form strong, centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between two molecules. nih.gov Alternatively, an O-H···N hydrogen bond could form between the carboxylic acid of one molecule and the pyridine nitrogen of another.

Other potential intermolecular interactions include:

C-H···O hydrogen bonds: The aromatic C-H groups or the acetyl C-H group could act as weak hydrogen bond donors to the oxygen atoms of the carbonyl or carboxyl groups.

Halogen bonding: The chlorine atom could participate in C-Cl···O or C-Cl···N interactions.

π-π stacking: The electron-deficient pyridine rings could stack with one another, an interaction that helps to stabilize the crystal lattice. nih.gov

These interactions collectively create a stable three-dimensional supramolecular architecture. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Strong Hydrogen Bond | -COOH | -COOH (oxygen) | Formation of stable dimers, a primary packing motif. mdpi.comnih.gov |

| Strong Hydrogen Bond | -COOH | Pyridine Nitrogen | Alternative primary packing motif. nih.gov |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl/Carboxyl Oxygen | Directional forces contributing to packing. researchgate.net |

| Halogen Bond | C-Cl | Carbonyl/Carboxyl Oxygen, Pyridine N | Can influence molecular self-assembly. nih.gov |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizes layered structures. nih.gov |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for performing accurate quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive technique ideal for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the detection specificity of mass spectrometry. nih.gov

A typical LC-MS method would involve a reversed-phase column (e.g., C18) for separation. The mobile phase would likely consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (such as formic acid) added to ensure good peak shape and promote ionization. nih.govresearchgate.net

Detection would be achieved using an electrospray ionization (ESI) source coupled to a mass spectrometer. The compound can be detected in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be monitored, while in negative mode, the deprotonated molecule [M-H]⁻ would be observed. For high-sensitivity quantification, tandem mass spectrometry (MS/MS) in a mode such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed. researchgate.netresearchgate.net This involves selecting the precursor ion (e.g., [M+H]⁺) and monitoring a specific, characteristic fragment ion, which greatly enhances selectivity and reduces background noise. researchgate.net This LC-MS/MS approach allows for both the confirmation of the compound's identity and its precise quantification in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis provides critical insights into its molecular weight and structural framework through characteristic fragmentation patterns. Due to the carboxylic acid functional group, derivatization is often a necessary prerequisite to enhance the volatility of the analyte for gas chromatographic separation. Common derivatization methods include esterification, such as conversion to a methyl or trimethylsilyl (B98337) (TMS) ester. nist.gov

Upon introduction into the mass spectrometer, typically employing electron ionization (EI), the derivatized this compound molecule undergoes fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. The analysis of this spectrum allows for the elucidation of its chemical structure.

Detailed Research Findings:

While direct experimental GC-MS data for this compound is not extensively published, a detailed interpretation of its expected fragmentation pattern can be constructed based on the known mass spectrometric behavior of its constituent functional groups: a picolinic acid core, an acetyl group, and a chlorine substituent. jcsp.org.pkmiamioh.eduwhitman.edu

The molecular ion peak (M⁺•) would be expected, and its m/z value would confirm the molecular weight of the derivatized compound. The fragmentation of aromatic systems, such as the pyridine ring, is a dominant process. whitman.educhemistrynotmystery.com Key fragmentation pathways for derivatized this compound would likely include:

Loss of the Ester Group: A primary fragmentation event would be the cleavage of the ester group (e.g., -OCH₃ for a methyl ester or -OSi(CH₃)₃ for a TMS ester) from the carboxyl function. This would result in a prominent acylium ion.

Cleavage of the Acetyl Group: The bond between the acetyl group and the pyridine ring is susceptible to cleavage, leading to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃). This fragmentation is characteristic of acetylated aromatic compounds. libretexts.org

Loss of Chlorine: The chloro substituent can be lost as a chlorine radical (•Cl), a common fragmentation pathway for halogenated aromatic compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M⁺• and [M+2]⁺• peaks for chlorine-containing fragments. miamioh.edu

Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂) is another plausible fragmentation pathway for carboxylic acids and their derivatives. libretexts.org

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species, although these are often less diagnostic than the initial losses of the major functional groups.

The resulting mass spectrum would be a composite of these and other minor fragmentation events, with the relative abundance of each fragment ion providing further structural information.

Interactive Data Table: Predicted GC-MS Fragmentation of Methylated this compound

The following table outlines the predicted major fragment ions for the methyl ester of this compound (C₉H₈ClNO₃, Molecular Weight: 213.62 g/mol ).

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺• | [C₉H₈³⁵ClNO₃]⁺• | 213 |

| [M+2]⁺• | [C₉H₈³⁷ClNO₃]⁺• | 215 |

| [M - •OCH₃]⁺ | [C₈H₅³⁵ClNO₂]⁺ | 182 |

| [M - •COCH₃]⁺ | [C₇H₅³⁵ClNO₂]⁺ | 170 |

| [M - •Cl]⁺ | [C₉H₈NO₃]⁺ | 178 |

| [M - CO₂]⁺• | [C₈H₈³⁵ClNO]⁺• | 169 |

Theoretical and Computational Chemistry of 3 Acetyl 5 Chloropicolinic Acid

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. DFT has been successfully applied to a wide range of organic molecules, including pyridine (B92270) derivatives and carboxylic acids, to provide insights into their chemical behavior. mdpi.comnih.govmdpi.com

DFT calculations can be employed to determine the optimized molecular geometry of 3-Acetyl-5-chloropicolinic acid, predicting key bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar pyridine ring, with the acetyl and carboxylic acid groups potentially exhibiting some degree of torsion. The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity.

The presence of the electron-withdrawing chlorine atom and acetyl group, combined with the inherent electronic nature of the pyridine ring, would significantly influence the molecule's electrostatic potential. The nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl and carboxyl groups would be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to these electronegative atoms would be electron-deficient and prone to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the pyridine ring and the carboxyl group, while the LUMO would be centered on the acetyl group and the pyridine ring. The precise energies would be influenced by the interplay of the electronic effects of the substituents.

Table 1: Predicted Key Geometric and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value/Description | Significance |

| C-Cl Bond Length | ~1.74 Å | Reflects the strength of the carbon-chlorine bond. |

| C=O (Acetyl) Bond Length | ~1.22 Å | Typical double bond character. |

| C=O (Carboxyl) Bond Length | ~1.21 Å | Typical double bond character. |

| O-H (Carboxyl) Bond Length | ~0.97 Å | Important for hydrogen bonding. |

| Pyridine Ring C-N-C Angle | ~117° | Characteristic of the pyridine ring geometry. |

| HOMO Energy | Higher energy indicates greater electron-donating ability. | |

| LUMO Energy | Lower energy indicates greater electron-accepting ability. | |

| HOMO-LUMO Gap | A smaller gap suggests higher polarizability and reactivity. |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could be applied to understand its synthesis, degradation pathways, or its interactions with biological targets. For instance, the mechanism of esterification of the carboxylic acid group or nucleophilic substitution at the pyridine ring could be investigated. By locating the transition state structures, one can gain insight into the feasibility and kinetics of these reactions.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

The rotation around the single bonds connecting the acetyl and carboxylic acid groups to the pyridine ring gives rise to different conformers. Molecular mechanics or DFT calculations can be used to explore the potential energy surface and identify the most stable conformations. It is likely that the planar conformation, where the acetyl and carboxyl groups are coplanar with the pyridine ring, would be a low-energy state due to conjugation. However, steric hindrance between the substituents might lead to slightly twisted, but still stable, conformations. The relative energies of these conformers determine their population at a given temperature.

Molecular docking, a key molecular modeling technique, could be used to predict how this compound might bind to a biological target, such as an enzyme or receptor. researchgate.net This involves generating a multitude of conformations of the ligand within the binding site of the protein and scoring them based on their steric and electrostatic complementarity. The presence of hydrogen bond donors (the carboxylic acid OH) and acceptors (the nitrogen and oxygen atoms), as well as the hydrophobic pyridine ring and acetyl group, suggests that this molecule could engage in a variety of interactions with a protein binding pocket. Such studies are instrumental in rational drug design. nih.gov

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties, such as melting point, boiling point, and solubility, as well as their behavior in a biological context. For this compound, several types of intermolecular interactions are expected.

The most significant of these would be hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This can lead to the formation of strong dimers in the solid state or in non-polar solvents. In aqueous solution, it would readily form hydrogen bonds with water molecules.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Functional Groups Involved | Predicted Strength | Significance |

| Hydrogen Bonding | Carboxylic acid (dimer formation or with solvent) | Strong | Influences crystal packing, solubility, and biological interactions. |

| Dipole-Dipole Interactions | C-Cl, C=O (acetyl), C=O (carboxyl) | Moderate | Contributes to the overall cohesion of the material. |

| π-π Stacking | Pyridine rings | Moderate | Can influence crystal structure and binding to aromatic residues in proteins. |

| Van der Waals Forces | Entire molecule | Weak | Ubiquitous attractive forces. |

Hirshfeld Surface Analysis and Energetic Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, researchers can identify regions of close contact between molecules. Red spots on a dnorm map, for instance, indicate contacts that are shorter than the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal structure of a thieno[2,3-b]pyridine (B153569) derivative, H⋯H interactions were found to be the most significant contributor to the crystal packing. nih.gov In another study on a tetrahydroisoquinoline derivative, the most important contributions to crystal packing were from H⋯H (37.3%), Cl⋯H/H⋯Cl (17.6%), O⋯H/H⋯O (11.1%), C⋯H/H⋯C (10.9%) and N⋯H/H⋯N (9.7%) interactions. nih.gov

Energetic frameworks are calculated to understand the strength and nature of the packing of molecules in a crystal. These calculations provide quantitative values for the interaction energies between molecules, such as electrostatic, dispersion, polarization, and exchange-repulsion energies. This allows for a deeper understanding of the forces governing the crystal's stability.

Non-Covalent Interactions in Solid-State Structures

Hydrogen Bonds: These are among the strongest non-covalent interactions and play a significant role in the structure of many organic molecules. For instance, in the solid state, some molecules form chains or layers through N—H⋯O or O—H⋯O hydrogen bonds. nih.gov

Halogen Bonds: Interactions involving halogen atoms (like the chlorine in this compound) can be significant.

π-π Stacking: Interactions between aromatic rings can contribute to the stability of the crystal structure.

The analysis of these interactions helps in understanding the supramolecular assembly of the compound in the solid state.

No Publicly Available Research on the Specific Applications and Biological Activity of this compound

Despite a thorough search of available scientific literature, no specific research applications or biological activity investigations have been publicly documented for the chemical compound this compound.

While the compound is commercially available and listed as a potential building block for organic synthesis and a pharmaceutical intermediate, there are no published studies detailing its use in the synthesis of complex molecules or as a precursor in drug discovery. Chemical suppliers categorize it among organic building blocks such as chlorides, carboxylic acids, and ketones, suggesting its potential utility in these areas. An ethyl ester derivative, ethyl 3-acetyl-5-chloropicolinate, is also available.

However, without dedicated research, any discussion of its role as a synthetic intermediate, its potential for creating heterocyclic scaffolds, or its utility in drug discovery remains speculative.

Similarly, there is a complete absence of information regarding any exploration of the biological activities of this compound or its derivatives. No studies were found that investigated its modulatory effects on enzyme activity, its impact on metabolic pathways, or its specific molecular targets and mechanisms of action. Furthermore, there is no research into its potential antimicrobial or anti-inflammatory properties.

Consequently, it is not possible to provide a detailed article on the research applications and biological activity of this compound as per the requested outline, due to the lack of available scientific data.

Research Applications and Biological Activity Investigations of 3 Acetyl 5 Chloropicolinic Acid and Its Derivatives

Exploration of Biological Activities and Molecular Interactions

Antileishmanial Activity Studies of Related Compounds

Leishmaniasis is a significant global health issue caused by protozoan parasites of the Leishmania genus. The currently available treatments have notable drawbacks, including toxicity and increasing parasite resistance, which underscores the urgent need for new therapeutic agents. nih.govresearchgate.net In this context, various heterocyclic compounds, including derivatives of picolinic acid and quinoline (B57606), have been investigated for their potential antileishmanial properties.

Research into the antileishmanial effects of quinoline derivatives has shown promising results. For instance, a study on novel 3-substituted quinolines demonstrated that some of these compounds were effective against Leishmania chagasi. nih.gov Specifically, the substitution of a chlorine atom with a hydroxyl group on the quinoline ring was found to significantly enhance the antiparasitic activity. nih.gov Another study evaluated a chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), against Leishmania infantum and Leishmania amazonensis, revealing high efficacy against both promastigote and amastigote forms of the parasites. nih.gov The compound was also shown to induce changes in the parasite's mitochondrial membrane potential and increase the production of reactive oxygen species. nih.gov

Furthermore, the synthesis and evaluation of quinoline-4-carboxylic acids have been explored. researchgate.net These compounds, synthesized via the Pfitzinger reaction, were tested against L. donovani promastigotes, with some showing activity at various concentrations. researchgate.net Similarly, dehydroabietylamine (B24195) derivatives functionalized at different positions have been studied, with several benzamide (B126) derivatives exhibiting activity against multiple Leishmania species at low micromolar concentrations without significant cytotoxicity to macrophage cells. nih.gov

In the broader search for antileishmanial agents, other compound classes have also been investigated. Cinnamic acid derivatives have shown potential, with some compounds demonstrating potent activity against L. infantum. mdpi.com Additionally, thiadiazine thione derivatives have been evaluated in vivo, showing a reduction in lesion size and parasite load in mice infected with Leishmania tropica. mdpi.com Photodynamic therapy using amphiphilic chlorin (B1196114) derivatives has also emerged as a promising approach for cutaneous leishmaniasis, with some derivatives being significantly more active against Leishmania than other photosensitizers. nih.gov

While direct studies on the antileishmanial activity of 3-Acetyl-5-chloropicolinic acid are not extensively documented in the provided results, the proven efficacy of related chloropicolinic and quinoline structures suggests a potential avenue for future research into its antiparasitic properties.

Antiviral Research Investigations (e.g., Pneumovirinae viruses)

The quest for effective antiviral agents has led to the investigation of a wide array of natural and synthetic compounds. While specific research on the antiviral activity of this compound against Pneumovirinae viruses is not detailed in the provided search results, broader studies on related compounds and other viruses provide a context for potential research directions.

Picolinic acid (PA), a related compound, has been identified as a broad-spectrum inhibitor of enveloped viruses. nih.gov Research has shown that PA can restrict the in vivo activity of viruses such as SARS-CoV-2 and influenza A virus. nih.gov The mechanism of action involves compromising the integrity of the viral membrane, thereby inhibiting the fusion of the virus with cellular membranes and interfering with the process of endocytosis. nih.gov

Derivatives of other heterocyclic systems have also demonstrated antiviral properties. For example, certain 5-sulphonamido-8-hydroxyquinoline derivatives have shown significant in vitro antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov Acyl derivatives of betulin, betulinic acid, and dihydroquinopimaric acid have also been synthesized and tested against a panel of viruses including influenza A virus (H7N1), herpes simplex virus type 1 (HSV-1), ECHO 6, and HIV-1. researchgate.net Furthermore, phenolic diterpenoid derivatives based on podocarpic acid have exhibited potent activity against a drug-resistant strain of H1N1 influenza A virus by targeting the viral hemagglutinin-mediated membrane fusion. nih.gov

Natural products are another significant source of antiviral compounds. Chlorogenic acid, found in plants like Lonicera japonica, has been shown to inhibit influenza A virus by acting as a neuraminidase blocker. nih.gov Other plant-derived compounds, such as caffeic acid, p-coumaric acid, and ferulic acid, have also demonstrated antiviral activity against various adenoviruses. mdpi.com

Although direct evidence for the antiviral activity of this compound is not available in the provided results, the established antiviral effects of picolinic acid and other heterocyclic derivatives suggest that it could be a candidate for future antiviral research.

Applications in Agrochemical Research and Development

Chloropicolinic acid derivatives have found significant application in agricultural research, particularly in the management of nitrogen in soil.

Nitrification Inhibition Studies (referencing related chloropicolinic acids)

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the nitrogen cycle. However, the resulting nitrate is susceptible to leaching and denitrification, leading to economic losses and environmental pollution. Nitrification inhibitors are compounds that slow down this process, thereby improving nitrogen use efficiency. mdpi.commdpi.com

Chloropicolinic acids are a key class of nitrification inhibitors. Nitrapyrin (B159567), [2-chloro-6-(trichloromethyl)pyridine], is a well-known and effective nitrification inhibitor that acts on the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria (AOB). mdpi.comacs.orgwikipedia.org The proposed mechanism involves the oxidation of nitrapyrin by AMO to 6-chloropicolinic acid (6-CPA). acs.orgresearchgate.net Studies have shown that both nitrapyrin and 6-CPA can inhibit nitrite (B80452) production by Nitrosomonas europaea. oup.com However, there is some debate about the direct inhibitory role of 6-CPA, with some research suggesting it is not a competent nitrification inhibitor on its own.

The effectiveness of nitrification inhibitors can vary depending on soil type and conditions. mdpi.comcopernicus.org For instance, the efficacy of 3,4-dimethylpyrazole phosphate (B84403) (DMPP), another common inhibitor, can be influenced by the copper content of the soil, as it acts as a copper chelator. nih.gov While nitrapyrin is highly effective, its volatility can be a limitation. acs.orggoogle.com To address this, research has focused on developing new formulations, such as inclusion complexes with β-cyclodextrin, to improve water solubility and stability. acs.org

The development of new nitrification inhibitors is an active area of research. researchgate.net The goal is to find compounds that are effective across a broader range of nitrifying microorganisms and environmental conditions. researchgate.net

Impact on Nitrogen Dynamics in Agricultural and Environmental Systems

The application of nitrification inhibitors like those derived from chloropicolinic acid has a significant impact on nitrogen dynamics in agricultural soils. By slowing the conversion of ammonium (B1175870) to nitrate, these inhibitors help to retain nitrogen in the less mobile ammonium form for longer periods. wikipedia.orgresearchgate.net This can lead to a better synchronization between nitrogen supply and crop demand, ultimately increasing nitrogen use efficiency. mdpi.com

The use of enhanced-efficiency fertilizers, which may include nitrification inhibitors, can alter the spatial and temporal distribution of nitrogen in the soil. copernicus.orgcopernicus.orgresearchgate.net Laboratory studies have shown that blends of nitrification-inhibited urea (B33335) and controlled-release fertilizers can provide intermediate nitrogen concentrations and distribution compared to the individual products. copernicus.orgresearchgate.net The specific effects on nitrogen dynamics are also heavily influenced by soil properties such as texture and pH. copernicus.orgresearchgate.netresearchgate.net

By reducing the amount of nitrate in the soil, nitrification inhibitors can also mitigate the environmental consequences of nitrogen fertilization. This includes a decrease in nitrate leaching into groundwater and a reduction in the emission of nitrous oxide (N₂O), a potent greenhouse gas produced during both nitrification and denitrification. mdpi.comwikipedia.orgnih.gov Research has shown that nitrapyrin can significantly reduce N₂O emissions from agricultural soils. wikipedia.org

Coordination Chemistry and Metal Ion Complexation

Picolinic acid and its derivatives are versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.govorientjchem.orgresearchgate.net

Design of Ligands for Metal Ion Chelation and Sensing

The structural and electronic properties of picolinic acid derivatives make them excellent candidates for the design of ligands for metal ion chelation and sensing. nih.gov The pyridine (B92270) nitrogen and the carboxylate oxygen atoms of the picolinic acid moiety can coordinate to a metal ion in a bidentate fashion, forming a stable five-membered chelate ring. nih.gov

The coordination behavior of these ligands can be tuned by introducing various substituents onto the pyridine ring. redalyc.org These modifications can influence the ligand's lipophilicity, electronic properties, and steric hindrance, thereby affecting the stability and structure of the resulting metal complexes. redalyc.org For example, the synthesis of picolinic acid derivatives with different functional groups allows for the preparation of ligands tailored for specific applications, such as bioconjugation for medical imaging or therapy. nih.govumsl.edu

The complexation of picolinic acid derivatives with different metal ions has been studied in various solvent systems. redalyc.org The stability of the metal complexes is often enhanced in mixed organic-aqueous media compared to pure aqueous solutions. redalyc.org The coordination chemistry of these ligands is not limited to transition metals; they also form complexes with lanthanides and other metal ions. researchgate.net

The ability of picolinic acid derivatives to form complexes with metal ions is also relevant in the context of their biological activity. For instance, the mechanism of action of some nitrification inhibitors based on pyrazole (B372694) derivatives is thought to involve the chelation of copper, an essential cofactor for the ammonia monooxygenase enzyme. nih.gov This highlights the importance of understanding the coordination chemistry of these compounds to elucidate their biological functions.

The study of coordination chemistry also extends to less common interactions, such as the coordination of ligands to halogen atoms. nih.gov While more prevalent with heavier halogens, the formation of complexes with chlorine has also been investigated. nih.gov

Potential in Radiopharmaceutical and Imaging Agent Research (referencing picolinic acid derivatives)

The foundational structure of picolinic acid and its derivatives has garnered significant interest in the field of nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. nih.gov The ability of the picolinic acid scaffold to form stable complexes with a variety of radiometals is a key attribute driving this research. nih.goviaea.org While direct studies on this compound in this specific application are not extensively documented in publicly available research, the broader class of picolinic acid derivatives serves as a strong indicator of its potential. These derivatives are integral components of bifunctional chelating agents (BFCAs), which securely bind a radioisotope and are attached to a carrier molecule that targets specific biological sites, such as tumors. nih.gov

The core utility of picolinic acid-based chelators lies in their versatile coordination chemistry, which allows for stable chelation of radiometals under mild conditions, a crucial factor for sensitive biological molecules. iaea.org Researchers are exploring a new family of chelators based on the picolinic acid ('pa') scaffold that demonstrate stable complexation with various radiometals, making them suitable for applications in Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). iaea.orgnih.gov

Derivatives such as H₂pentapa-en-NH₂ have been successfully synthesized and labeled with Technetium-99m (⁹⁹ᵐTc), a workhorse radioisotope for SPECT imaging, with high radiochemical purity and yield. iaea.orgrsc.org In vitro stability studies of these complexes in human serum have shown minimal dissociation, which is critical for preventing the release of free radiometals in vivo and ensuring the agent reaches its intended target. rsc.org

Furthermore, advanced picolinic acid-based chelators like neunpa and octapa have been investigated for their role in creating radiotheranostic agents—compounds that can be used for both diagnosis and therapy. nih.gov In one study, novel neunpa and octapa derivatives were synthesized to include a prostate-specific membrane antigen (PSMA) targeting moiety and an albumin binder. nih.gov When labeled with Indium-111 (¹¹¹In), the resulting radioligands showed significantly enhanced tumor uptake and retention in preclinical models, producing clear tumor images via SPECT. nih.gov This highlights the potential of the picolinic acid framework in designing sophisticated radiopharmaceuticals with improved pharmacokinetic profiles for targeted cancer imaging and therapy. nih.gov

Below is a table summarizing key research findings on picolinic acid derivatives in radiopharmaceutical research.

| Derivative/Chelator | Radioisotope | Key Findings | Application |

| H₂pentapa-en-NH₂ | ⁹⁹ᵐTc | Labeled with >95% yield; complex showed <5% dissociation in human serum after 24 hours. rsc.org | Potential SPECT Imaging Agent rsc.org |

| H₂pentapa-en-met₂ | ⁹⁹ᵐTc | Conjugated with methionine for tumor targeting; showed high serum stability (>94% at 24h) and fast blood clearance. rsc.org | Targeted SPECT Imaging rsc.org |

| Neunpa & Octapa Derivatives | ¹¹¹In | When combined with a PSMA-targeting moiety and an albumin binder, showed markedly enhanced tumor uptake and retention. nih.gov | Radiotheranostics, PSMA Imaging nih.gov |

Conclusion and Future Perspectives in the Research of 3 Acetyl 5 Chloropicolinic Acid

Current Gaps in Fundamental Understanding and Unexplored Research Avenues

A primary gap in the current body of scientific literature is the lack of foundational data specifically on 3-Acetyl-5-chloropicolinic acid. While its basic chemical identity is known, comprehensive studies on its physicochemical and biological properties are conspicuously absent. Research on structurally related picolinic acid isomers has highlighted the importance of systematic studies on properties like solubility and crystallization, which are crucial for any potential application, yet such data for this compound has not been published. mdpi.com

The biological profile of this compound is another significant unknown. The parent molecule, picolinic acid, is a tryptophan metabolite that can modulate immune responses and exhibits neuroprotective properties. nih.govhmdb.ca Furthermore, other substituted picolinates have been investigated as potential antiviral and antiparasitic agents. nih.govdrugbank.com It is currently unknown if this compound shares any of these biological activities. Key unexplored research avenues include:

Basic Biological Screening: In-vitro screening to determine its activity against various microbial, viral, and parasitic targets.

Physicochemical Characterization: Detailed studies on its solubility, stability, pKa, and crystal structure are needed to create a foundational dataset for future work. mdpi.com

Toxicological Profile: A fundamental understanding of its cytotoxicity and general toxicological profile is a prerequisite for any further development in medicinal chemistry or agrochemistry.

Mechanistic Studies: Should any biological activity be discovered, subsequent research will be needed to elucidate its mechanism of action, potentially exploring interactions with targets like zinc finger proteins, a known mechanism for other picolinates. drugbank.com

Potential for Novel Synthetic Applications and Derivatization Strategies

The true potential of this compound likely lies in its utility as a versatile chemical scaffold. The molecule possesses three key functional groups—a carboxylic acid, a ketone (acetyl group), and an aromatic chloride—each offering a handle for chemical modification. This opens up a vast chemical space for the creation of new derivatives with potentially unique properties.

For instance, related picolinic acids serve as key intermediates in the synthesis of complex bioactive molecules, such as diacyl-hydrazide derivatives used to combat visceral leishmaniasis. Similar strategies could be applied to this compound. The carboxylic acid can be readily converted into a wide array of esters, amides, and hydrazides. The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and its alpha-protons can be functionalized, while the chloro-substituent can be replaced via nucleophilic aromatic substitution, paving the way for diverse derivatization.

Future synthetic work could focus on creating libraries of new compounds based on this scaffold to probe structure-activity relationships (SAR) for various biological targets.

| Functional Group | Potential Reaction Type | Resulting Derivative Class | Potential Application Area |

|---|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Esters, Amides | Prodrug development, SAR studies |

| Acetyl Group | Reduction, Reductive Amination | Alcohols, Amines | Modifying polarity and H-bonding |

| Chloro Group | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers | Fine-tuning electronic properties and target binding |

| Pyridine (B92270) Nitrogen | N-oxide formation | Pyridine-N-oxides | Altering solubility and metabolic profile |

Interdisciplinary Research Opportunities and Collaborative Studies

The multifaceted nature of the picolinic acid scaffold invites collaboration across different scientific disciplines. The known ability of picolinic acids to act as ligands in coordination chemistry presents immediate opportunities for interdisciplinary work.

Materials Science and Coordination Chemistry: The compound could be explored as a novel organic linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Collaborative studies between organic chemists and materials scientists could investigate the self-assembly properties of these materials and evaluate their potential in gas storage, catalysis, or as chemical sensors.

Medicinal Chemistry and Immunology: Drawing from the known immunomodulatory effects of the parent picolinic acid molecule, collaborations with immunologists could be highly fruitful. hmdb.cadrugbank.com Studies could investigate whether this compound or its derivatives can modulate cytokine production or immune cell activation, potentially leading to new therapeutic agents for inflammatory diseases.

Computational Chemistry and Chemical Biology: The synthesis of new derivatives should be guided by computational studies. Collaboration with computational chemists can help predict the binding of novel derivatives to biological targets, such as the active sites of enzymes or receptors, thereby rationalizing SAR data and prioritizing synthetic efforts. nih.gov This approach would accelerate the discovery process and reduce the cost and time associated with traditional screening.

常见问题

Q. How can systematic literature reviews be structured to identify gaps in the current understanding of this compound's mechanism of action?

- Methodological Answer :

- Search Strategy : Use databases like PubMed and SciFinder with keywords (e.g., "picolinic acid derivatives AND bioactivity"). Apply filters for peer-reviewed articles (2010–2025) .

- Critical Appraisal : Evaluate study quality using tools like GRADE for bias assessment. Prioritize studies with rigorous spectral characterization .

- Gap Analysis : Map reported bioactivities (e.g., antifungal, enzyme inhibition) against understudied areas (e.g., mammalian toxicity, metabolic pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。